8-Hydrazinyl-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione
CAS No.:
Cat. No.: VC8958219
Molecular Formula: C11H18N6O2
Molecular Weight: 266.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18N6O2 |
|---|---|
| Molecular Weight | 266.30 g/mol |
| IUPAC Name | 8-hydrazinyl-3-methyl-7-pentylpurine-2,6-dione |
| Standard InChI | InChI=1S/C11H18N6O2/c1-3-4-5-6-17-7-8(13-10(17)15-12)16(2)11(19)14-9(7)18/h3-6,12H2,1-2H3,(H,13,15)(H,14,18,19) |
| Standard InChI Key | VBEMXFXLAYSFEM-UHFFFAOYSA-N |
| SMILES | CCCCCN1C2=C(N=C1NN)N(C(=O)NC2=O)C |
| Canonical SMILES | CCCCCN1C2=C(N=C1NN)N(C(=O)NC2=O)C |
Introduction
8-Hydrazinyl-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound is part of the broader category of purine derivatives, which play crucial roles in various biological processes, including cellular signaling and energy transfer.
Synthesis and Chemical Reactions
The synthesis of 8-hydrazinyl-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione involves controlled conditions to ensure high yields and purity. Reactions are typically monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm product formation.
Synthesis Methods
While specific synthesis methods for this compound are not detailed in the available literature, purine derivatives generally require careful selection of reagents and conditions to achieve desired substitutions. The presence of hydrazine and pentyl groups suggests that the synthesis may involve nucleophilic substitution reactions or condensation reactions.
Potential Biological Activities and Applications
8-Hydrazinyl-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione is of interest for its potential therapeutic applications, although the precise biochemical pathways affected by this compound are not fully elucidated. Further studies are required to explore its potential in pharmacology.
Potential Applications
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Pharmacological Research: Given its structure, it may interact with biological targets relevant to various diseases.
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Cellular Signaling: As a purine derivative, it could influence cellular signaling pathways.
Chemical Suppliers and Availability
This compound can be sourced from various chemical suppliers specializing in pharmaceutical intermediates and research chemicals. Suppliers like MolCore offer it with a purity of at least 98% .
Availability Details
| Supplier | CAS Number | Molecular Formula | Purity |
|---|---|---|---|
| MolCore | 300717-02-6 | C11H18N6O2 | NLT 98% |
Future Research Directions
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Mechanism of Action: Elucidating the precise biochemical pathways affected by this compound.
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Pharmacological Applications: Investigating its potential as a therapeutic agent in various diseases.
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